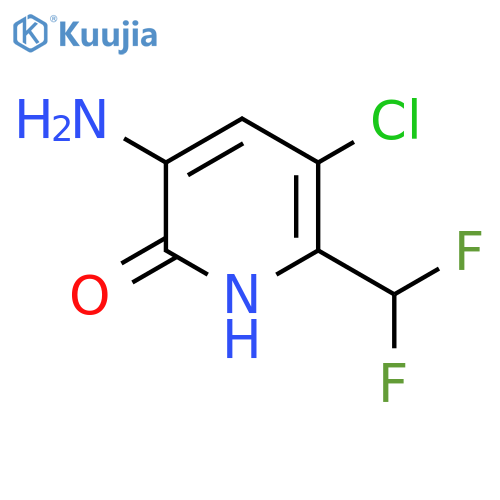Cas no 1805207-37-7 (3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine)

1805207-37-7 structure
商品名:3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine
CAS番号:1805207-37-7
MF:C6H5ClF2N2O
メガワット:194.566507101059
CID:4917154
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
-
- 3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine
-
- インチ: 1S/C6H5ClF2N2O/c7-2-1-3(10)6(12)11-4(2)5(8)9/h1,5H,10H2,(H,11,12)
- InChIKey: GLOHPGPOUMGKOG-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C(NC=1C(F)F)=O)N
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 285
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 55.1
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024005113-500mg |
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine |
1805207-37-7 | 97% | 500mg |
$999.60 | 2022-04-01 | |
| Alichem | A024005113-1g |
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine |
1805207-37-7 | 97% | 1g |
$1,680.00 | 2022-04-01 |
3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine 関連文献
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
2. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
4. Water
-
Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534
1805207-37-7 (3-Amino-5-chloro-6-(difluoromethyl)-2-hydroxypyridine) 関連製品
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)
- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)
- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)
- 898791-17-8(1-(3-chloro-5-fluorophenyl)-3-(3-methylphenyl)propan-1-one)
- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 13769-43-2(potassium metavanadate)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
